molecular formula C13H18BrNO3S B3131821 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide CAS No. 358665-66-4

3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide

Cat. No.: B3131821
CAS No.: 358665-66-4
M. Wt: 348.26 g/mol
InChI Key: KPLFSPCORQGSPP-UHFFFAOYSA-N
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Description

3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C13H18BrNO3S It is characterized by the presence of a bromine atom, a cyclohexyl group, a methoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide typically involves the following steps:

    Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).

    Sulfonamidation: The sulfonamide group is formed by reacting the brominated and methoxylated benzene derivative with cyclohexylamine (C6H11NH2) and a sulfonyl chloride, such as benzenesulfonyl chloride (C6H5SO2Cl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (RNH2).

    Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form corresponding amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield cyclohexylamine and 4-methoxybenzenesulfonic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-methoxybenzenesulfonamide derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-cyclohexyl-3-methoxybenzamide
  • 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonic acid
  • N-cyclohexyl-4-methoxybenzenesulfonamide

Uniqueness

3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c1-18-13-8-7-11(9-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLFSPCORQGSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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